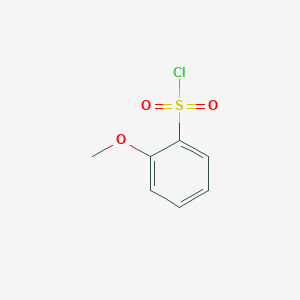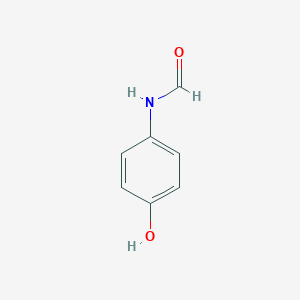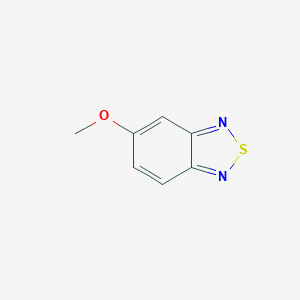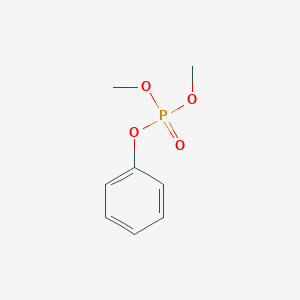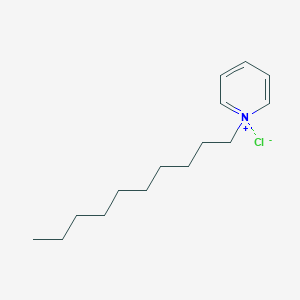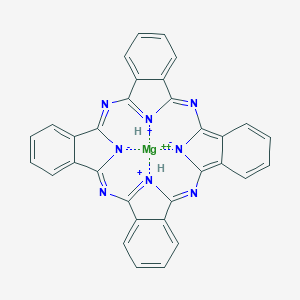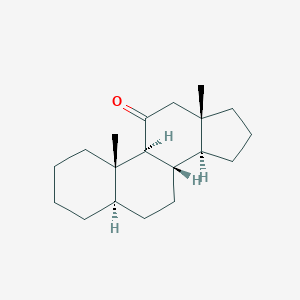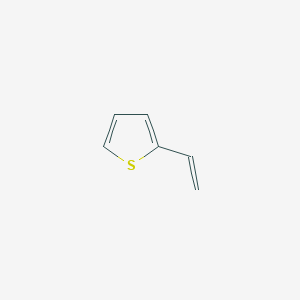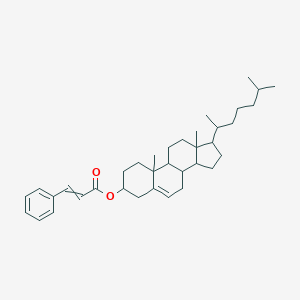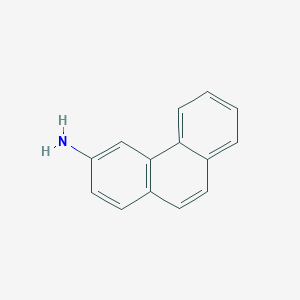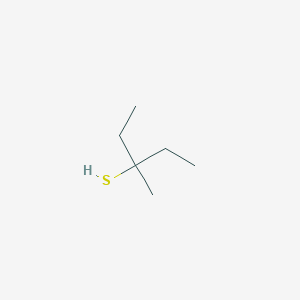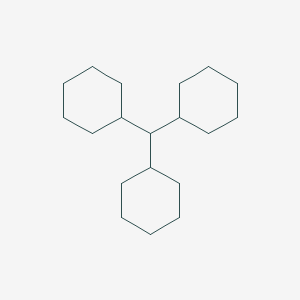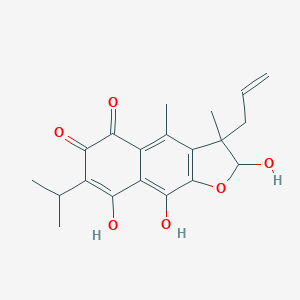
Coleon A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coleon A is a natural product that has gained significant attention in scientific research due to its potential therapeutic properties. It is a diterpenoid compound that is extracted from the roots of the plant Coleus forskohlii.
Aplicaciones Científicas De Investigación
Coleon A has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, anti-microbial, and anti-oxidant properties. It has also been studied for its potential use in treating cardiovascular diseases, respiratory disorders, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of Coleon A involves the activation of adenylate cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels in cells. This, in turn, activates protein kinase A, which regulates various cellular processes such as gene expression, cell proliferation, and differentiation.
Efectos Bioquímicos Y Fisiológicos
Coleon A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in cells. Furthermore, it has been shown to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for treating metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Coleon A in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and easy to extract from Coleus forskohlii. However, one of the limitations of using Coleon A in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Coleon A. One of the areas of research is the development of novel drug delivery systems that can increase the solubility and bioavailability of Coleon A. Another area of research is the identification of specific molecular targets that Coleon A can interact with to exert its therapeutic effects. Furthermore, the potential use of Coleon A in combination with other drugs for treating various diseases should be explored.
Conclusion
In conclusion, Coleon A is a natural compound that has shown promising therapeutic properties in various scientific research applications. Its mechanism of action involves the activation of adenylate cyclase, which leads to an increase in cAMP levels in cells. It exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for the study of Coleon A include the development of novel drug delivery systems, identification of specific molecular targets, and exploration of its potential use in combination with other drugs.
Métodos De Síntesis
Coleon A is extracted from the roots of the plant Coleus forskohlii through various methods such as Soxhlet extraction, maceration, and steam distillation. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Propiedades
Número CAS |
1984-44-7 |
|---|---|
Nombre del producto |
Coleon A |
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione |
InChI |
InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3 |
Clave InChI |
KGPUDFRSRWIMAU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
SMILES canónico |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



